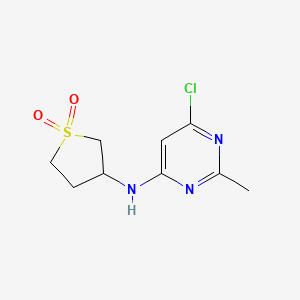

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

CAS No.: 1249078-23-6

Cat. No.: VC3071231

Molecular Formula: C9H12ClN3O2S

Molecular Weight: 261.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249078-23-6 |

|---|---|

| Molecular Formula | C9H12ClN3O2S |

| Molecular Weight | 261.73 g/mol |

| IUPAC Name | 6-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13) |

| Standard InChI Key | QSULVDHJVBPKNI-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2 |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2 |

Introduction

Compound Identification and Nomenclature

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound characterized by its distinct structural elements. The compound features a pyrimidine ring with chlorine and methyl substituents connected to a tetrahydrothiophene dioxide via an amino bridge. This structural arrangement contributes to its potential biological activities and chemical reactivity.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters that facilitate its recognition in chemical databases and research literature.

| Parameter | Value |

|---|---|

| CAS Number | 1249078-23-6 |

| Molecular Formula | C9H12ClN3O2S |

| Molecular Weight | 261.73 g/mol |

| IUPAC Name | 6-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidin-4-amine |

| PubChem Compound ID | 62480918 |

The compound's CAS number (1249078-23-6) serves as a unique identifier in chemical databases, while its molecular formula (C9H12ClN3O2S) indicates its elemental composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

Chemical Identifiers

For computational and database purposes, the compound can be represented through various chemical notation systems that encode its structure in text format.

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13) |

| Standard InChIKey | QSULVDHJVBPKNI-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2 |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2 |

These identifiers facilitate the compound's representation in chemical databases and computational tools, enabling researchers to access and analyze its properties systematically.

Structural Characteristics

The molecular architecture of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide features several key structural components that determine its chemical behavior and potential biological activities.

Core Structural Components

-

A pyrimidine ring with specific substitution patterns

-

A tetrahydrothiophene dioxide moiety

-

An amino linkage connecting these two heterocyclic systems

This unique combination creates a molecular scaffold with potential applications in medicinal chemistry, particularly in the development of bioactive compounds with specific targeting capabilities.

Key Functional Groups

The compound contains several functional groups that influence its reactivity and potential biological interactions:

| Functional Group | Position | Potential Function |

|---|---|---|

| Pyrimidine Ring | Core structure | Target recognition, π-π stacking interactions |

| Chloro Substituent | Position 6 of pyrimidine | Electron-withdrawing effect, potential hydrogen bond acceptor |

| Methyl Group | Position 2 of pyrimidine | Electron-donating, lipophilicity enhancement |

| Secondary Amine | Linking bridge | Hydrogen bond donor, conformational flexibility |

| Sulfone Group | Tetrahydrothiophene | Hydrogen bond acceptor, increased water solubility |

The presence of these functional groups creates a balanced profile of hydrophilic and lipophilic regions, potentially enhancing the compound's drug-like properties and biological activities.

| Analytical Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment |

| Mass Spectrometry (MS) | Molecular weight verification, fragmentation pattern |

| Infrared Spectroscopy (IR) | Functional group identification |

| Elemental Analysis | Compositional verification |

| X-ray Crystallography | Three-dimensional structural confirmation |

These complementary analytical approaches would ensure the accurate characterization of the synthesized compound, confirming its structural identity as 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide.

Physical and Chemical Properties

The physical and chemical properties of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide are essential for understanding its behavior in various environments and applications.

Physical Properties

While specific experimental data for this compound is limited in the available search results, its properties can be predicted based on its structural features:

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Typical for compounds with similar molecular weight and functional groups |

| Color | White to off-white powder | Common for heterocyclic compounds without extensive conjugation |

| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Presence of both polar (sulfone, amino) and nonpolar (methyl, aromatic) groups |

| Melting Point | Likely >150°C | Characteristic of heterocyclic compounds with hydrogen bonding capabilities |

These properties would influence the compound's handling, formulation, and application in research settings.

Chemical Reactivity

The compound's reactive sites and chemical behavior can be anticipated based on its functional groups:

These reactive features make the compound potentially useful as a synthetic intermediate or as a final product with specific biological targeting capabilities.

Research Applications

The unique structural features of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide make it potentially valuable in various research contexts.

Medicinal Chemistry

In medicinal chemistry research, this compound could serve multiple purposes:

-

As a lead compound for the development of biologically active molecules

-

As a structural probe to investigate binding requirements of specific biological targets

-

As an intermediate in the synthesis of more complex drug candidates

-

As a pharmacophore model for structure-based drug design

The balanced profile of functional groups provides a scaffold that could be further modified to optimize biological activity and pharmacokinetic properties.

Material Science Applications

Beyond biological applications, compounds with similar heterocyclic structures have found uses in materials science:

-

As components in specialized polymeric materials

-

In the development of fluorescent probes or sensors

-

As ligands for coordination chemistry

-

In the development of organic electronic materials

These applications leverage the compound's unique electronic properties and structural features.

Comparative Analysis with Related Compounds

Understanding the relationship between 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide and structurally related compounds provides valuable context for its potential applications and properties.

Pyrimidine Derivatives

Comparisons with other pyrimidine-containing compounds reveal important structural relationships:

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | Contains fused pyrido-pyrimidine system instead of separate heterocycles | Different three-dimensional shape and binding profile |

| Thieno[2,3-d]pyrimidines | Contains fused thiophene-pyrimidine system | Increased rigidity and altered electronic distribution |

| 2-Aminopurine | Additional nitrogen in the heterocyclic system | Different hydrogen bonding pattern and basicity |

These structural relationships highlight the unique features of our target compound and provide context for its potential biological and chemical properties .

Tetrahydrothiophene Dioxide Derivatives

Comparison with other compounds containing the tetrahydrothiophene dioxide moiety provides additional insights:

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| 4-(3-Aminopropyl)thiomorpholine 1,1-dioxide | Different heterocyclic substituent | Altered spatial arrangement and flexibility |

| Tetrahydrothiophene 1,1-dioxide (unsubstituted) | Lacks the pyrimidine substituent | Simplified structure with different reactivity profile |

These comparisons illustrate how the specific combination of structural elements in 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide creates a unique chemical entity with distinct properties .

Future Research Directions

The structural and functional characteristics of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide suggest several promising avenues for future research.

Structural Modifications

Systematic modification of the compound's structure could yield derivatives with enhanced properties:

-

Replacement of the chloro substituent with other halogens or functional groups

-

Variation of the methyl substituent position or size

-

Introduction of additional functionality on the tetrahydrothiophene ring

-

Exploration of alternative linking groups between the heterocyclic systems

These modifications could be guided by computational modeling to predict changes in properties and activities.

Comprehensive Biological Evaluation

A thorough assessment of the compound's biological activities would include:

-

Screening against diverse biological targets (enzymes, receptors, microorganisms)

-

Structure-activity relationship studies with systematic variations

-

Mechanistic studies to determine mode of action

-

In vitro and potentially in vivo evaluation of promising activities

These investigations would provide a more complete understanding of the compound's biological potential and guide further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume